molecular formula C9H7ClF2O B8002293 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8002293
M. Wt: 204.60 g/mol
InChI Key: AGOKQMUZOBDUMB-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position. The ethanone moiety is further substituted with two fluorine atoms at the β-carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOKQMUZOBDUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-2-methylphenyl derivatives with difluoroacetic acid or its derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to achieve optimal yields.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its effects on specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The difluoroethanone group can form hydrogen bonds or other interactions with active sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone Not Provided C₉H₇ClF₂O ~204.6 (estimated) 4-Cl, 2-CH₃ on phenyl; 2,2-F₂ on ethanone Balanced electron-withdrawing (Cl) and donating (CH₃) effects; moderate steric bulk
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone 89264-09-5 C₉H₇ClF₂O 204.60 4-CH₃ on phenyl; 2-Cl, 2-F₂ on ethanone Methyl at para position enhances solubility; Cl/F substitution alters reactivity
1-(3,5-Dichlorophenyl)-2,2-difluoroethanone Not Provided C₈H₄Cl₂F₂O 225.02 3,5-Cl₂ on phenyl; 2,2-F₂ on ethanone Strong electron-withdrawing effects; higher melting point due to symmetry
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone 1823319-80-7 C₁₀H₉ClF₂O 218.63 4-Cl, 3,5-(CH₃)₂ on phenyl; 2,2-F₂ Increased steric hindrance; potential for reduced reactivity in bulky environments
1-(2,4-Difluorophenyl)-2,2-difluoroethanone Not Provided C₈H₄F₄O 192.11 2,4-F₂ on phenyl; 2,2-F₂ on ethanone High electronegativity; likely lower boiling point compared to chloro analogs

Key Comparative Insights:

Electronic Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring create a unique electronic profile in the target compound, distinguishing it from analogs like 1-(3,5-dichlorophenyl)-2,2-difluoroethanone, which is more electron-deficient . Fluorine substituents on the ethanone moiety enhance metabolic stability and resistance to oxidation compared to non-fluorinated ketones .

Synthetic Accessibility: Similar compounds are synthesized via palladium-catalyzed cross-coupling or halogenation reactions. For example, highlights nitrous acid-mediated methods for producing 2-halo-2,2-difluoroethanones .

Toxicity and Regulatory Status: Analogs with 4-chloro-2-methylphenyl groups (e.g., Chlordimeform) are banned in some regions due to carcinogenicity . This underscores the importance of substituent choice in determining safety profiles.

Biological Activity

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is a synthetic organic compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by a chloro group and difluoromethyl moiety, enhances its lipophilicity and metabolic stability, making it an attractive candidate for further research.

  • Molecular Formula : C10H8ClF2O
  • Molecular Weight : Approximately 208.61 g/mol
  • Structural Features : The compound features a chloro group at the para position of a methyl-substituted phenyl ring and two fluorine atoms attached to the carbon adjacent to the carbonyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways, including aldose reductase (AR) and cyclooxygenase (COX) enzymes.

Aldose Reductase Inhibition

Aldose reductase plays a crucial role in the polyol pathway, converting glucose into sorbitol. Inhibition of this enzyme is relevant for managing diabetic complications. Studies indicate that fluorinated compounds can effectively inhibit AR activity, potentially reducing sorbitol accumulation and associated oxidative stress in diabetic tissues .

Anti-inflammatory Properties

Fluorinated compounds like this compound have shown promise as anti-inflammatory agents. The presence of halogen substituents can enhance the compound's ability to modulate inflammatory pathways, possibly by inhibiting COX enzymes or other pro-inflammatory mediators .

Study 1: Inhibition of Aldose Reductase

A study investigated the inhibitory effects of various fluorinated ketones on AR. The results indicated that this compound demonstrated a significant reduction in AR activity compared to controls. This suggests its potential as a therapeutic agent for diabetic complications .

Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of fluorinated compounds. The study found that this compound inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanoneC10H8ClF2ODifferent substitution pattern on phenyl ring
1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanoneC10H8ClF2OVariation in chloro position
1-(4-Methylphenyl)-2,2-difluoroethanoneC10H10F2OLacks chlorine substituent
1-(3-Fluorophenyl)-2,2-difluoroethanoneC9H8F3OContains a fluorine instead of chlorine

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